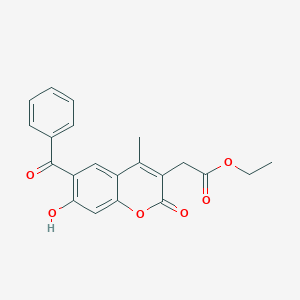
Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry
Méthodes De Préparation
The synthesis of Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . Common catalysts used in this reaction include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride, zinc chloride, and titanium tetrachloride . The reaction conditions often require heating and can be carried out in both homogeneous and heterogeneous systems.
Analyse Des Réactions Chimiques
Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate involves its interaction with various molecular targets. The compound’s biological activities are primarily attributed to its ability to inhibit enzymes such as DNA gyrase and cyclooxygenase . It also interacts with cellular pathways involved in oxidative stress and inflammation, leading to its antioxidant and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
Novobiocin: An antibiotic that inhibits DNA gyrase.
Dalbergin: A natural compound with antitumor and antibacterial activities.
Propriétés
Numéro CAS |
5852-02-8 |
|---|---|
Formule moléculaire |
C21H18O6 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate |
InChI |
InChI=1S/C21H18O6/c1-3-26-19(23)10-15-12(2)14-9-16(17(22)11-18(14)27-21(15)25)20(24)13-7-5-4-6-8-13/h4-9,11,22H,3,10H2,1-2H3 |
Clé InChI |
OEPMMCBMWRVWJL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C2=CC(=C(C=C2OC1=O)O)C(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


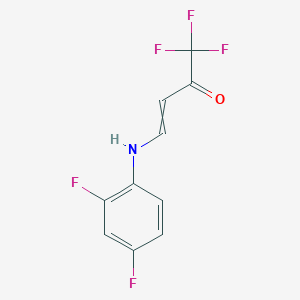
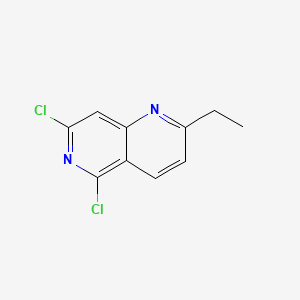
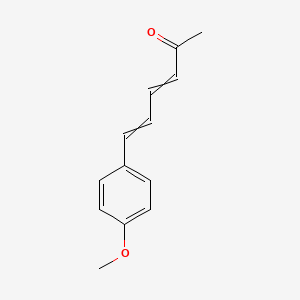
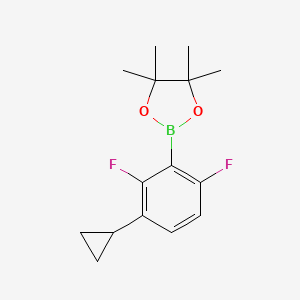
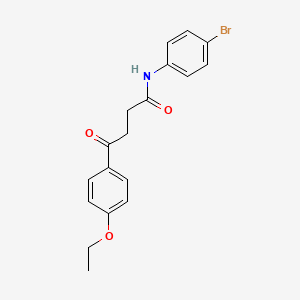
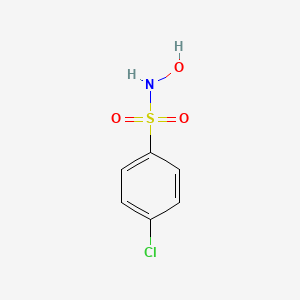
![2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)
![6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14011874.png)

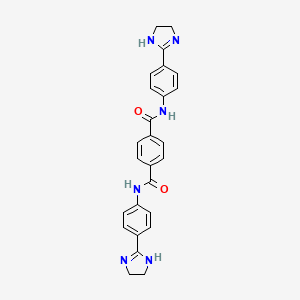
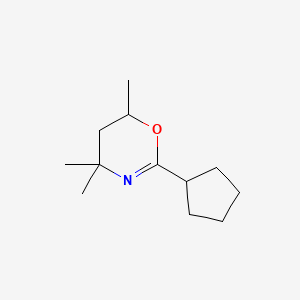
![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)
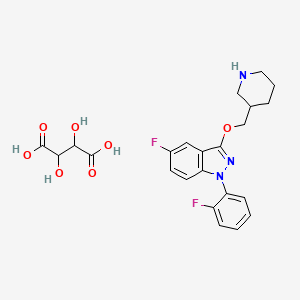
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)](/img/structure/B14011912.png)
